molecular formula C24H25N3O3S2 B14797247 (2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide

(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B14797247
M. Wt: 467.6 g/mol
InChI Key: LFWLLYNUZCUXLO-LFIBNONCSA-N
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Description

N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(1-naphthyl)acrylamide is a complex organic compound with a unique structure that combines a naphthyl group, an acrylamide moiety, and a tert-butylamino sulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(1-naphthyl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthyl acrylamide core, followed by the introduction of the tert-butylamino sulfonyl phenyl group through a series of coupling reactions. Common reagents used in these reactions include various amines, sulfonyl chlorides, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or THF.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(1-naphthyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[({4-[(methylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(1-naphthyl)acrylamide
  • N-[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(1-naphthyl)acrylamide
  • N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(1-naphthyl)acrylamide

Uniqueness

N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(1-naphthyl)acrylamide stands out due to its specific tert-butylamino sulfonyl phenyl group, which imparts unique chemical and biological properties. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C24H25N3O3S2

Molecular Weight

467.6 g/mol

IUPAC Name

(E)-N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C24H25N3O3S2/c1-24(2,3)27-32(29,30)20-14-12-19(13-15-20)25-23(31)26-22(28)16-11-18-9-6-8-17-7-4-5-10-21(17)18/h4-16,27H,1-3H3,(H2,25,26,28,31)/b16-11+

InChI Key

LFWLLYNUZCUXLO-LFIBNONCSA-N

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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